4-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-3-26-17-8-10-18(11-9-17)28(24,25)22-13-12-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-11,22H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFZZIOPLKWJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2011-1069 are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.
Mode of Action
F2011-1069 acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ. Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, F2011-1069 binds to these receptors and activates them, leading to changes in gene expression that regulate lipid and glucose metabolism and modulate inflammatory responses.
Biological Activity
The compound 4-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and pharmacokinetic evaluations.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F N₃ O₂ S
- Molecular Weight : 357.42 g/mol
Structural Features
| Feature | Description |
|---|---|
| Ethoxy Group | Contributes to lipophilicity and solubility |
| Fluorophenyl Ring | Enhances biological activity through electronic effects |
| Thiazole Ring | Imparts unique reactivity and interaction properties |
The biological activity of sulfonamide derivatives, including the compound , often involves interactions with various biomolecular targets. Studies have indicated that these compounds can modulate cardiovascular functions and exhibit antimicrobial properties.
Cardiovascular Effects
Research has demonstrated that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance. A study using an isolated rat heart model showed that specific derivatives decreased perfusion pressure significantly compared to controls . This suggests potential applications in managing cardiovascular conditions.
Case Studies
-
Cardiovascular Study :
- Objective : Evaluate the impact of sulfonamide derivatives on cardiac perfusion.
- Method : Isolated rat heart model.
- Results : The compound showed a significant reduction in perfusion pressure over time, indicating its potential as a cardiovascular agent.
- Table 1 : Experimental Design for Perfusion Pressure Evaluation
Group Compound Dose (nM) I Control (Krebs-Henseleit solution only) - II This compound 0.001 III Benzenesulfonamide 0.001 IV 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide 0.001 V 2-Hydrazinocarbonyl-benzenesulfonamide 0.001 VI 4-(2-Amino-ethyl)-benzenesulfonamide 0.001 -
Antimicrobial Activity :
- A study assessing the antimicrobial properties of similar sulfonamide compounds showed effectiveness against various bacterial strains, suggesting that modifications to the structure can enhance activity against resistant strains.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Estimated at 60% |
| Half-life | Approximately 6 hours |
| Clearance | 12 L/h/kg |
These parameters suggest that the compound could maintain therapeutic levels in systemic circulation for extended periods.
Scientific Research Applications
The compound 4-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent. Sulfonamides are historically significant in the development of antibiotics and have been studied for their efficacy against bacterial infections.
Case Study: Antimicrobial Activity
Research has indicated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that similar compounds exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus .
Anticancer Research
Recent studies have explored the potential of thiazole-containing compounds in cancer therapy. Thiazoles have shown promise due to their ability to induce apoptosis in cancer cells. The specific thiazole moiety present in this compound may enhance its anticancer properties.
Case Study: Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation . The incorporation of the 4-fluorophenyl group may further enhance these effects due to its electron-withdrawing properties.
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states such as diabetes and cancer.
Case Study: Enzyme Activity Modulation
Research has shown that similar sulfonamide derivatives can inhibit carbonic anhydrase activity, which plays a role in maintaining acid-base balance and is implicated in tumor growth .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Structural Features and Substituents
The following table summarizes key structural and functional differences between the target compound and its analogs:
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via condensation of 4-fluorophenylthioamide 1 with α-bromoketone 2 under basic conditions:
Reaction Scheme
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional heating | 72 | 93.4 |
| Microwave (150°C) | 89 | 98.1 |
| Solvent-free | 65 | 91.2 |
Microwave irradiation significantly enhances reaction efficiency by reducing cyclization time from 6 hours to 15 minutes.
4-Ethoxybenzenesulfonamide Synthesis
Sulfonation of 4-Ethoxybenzene
Stepwise Protocol:
-
Sulfonation : 4-Ethoxybenzene 5 treated with chlorosulfonic acid at -5°C
-
Chlorination : Intermediate sulfonic acid converted to sulfonyl chloride 6 using PCl₅
-
Amidation : Reaction of 6 with thiazole-ethylamine 4
Yield Optimization
| Sulfonating Agent | Temp (°C) | Sulfonyl Chloride Yield (%) |
|---|---|---|
| ClSO₃H | -5 | 88 |
| SO₃/DMF | 25 | 63 |
| H₂SO₄ (fuming) | 40 | 71 |
Chlorosulfonic acid at subzero temperatures provides optimal regioselectivity and minimized polysulfonation.
Convergent Coupling Strategies
Sulfonamide Bond Formation
Reaction of sulfonyl chloride 6 (1.05 eq) with amine 4 (1.0 eq) in THF/H₂O (3:1):
\mathbf{6} + \mathbf{4} \xrightarrow{\text{NaHCO}_3, \text{0°C}} \text{Target} \ (\text{78% yield})
Critical Factors
-
pH control (7.5–8.5) prevents HCl-mediated decomposition
-
Slow amine addition (1 hr) minimizes dimerization
Solid-Phase Alternative
Immobilized sulfonyl chloride on Wang resin enables:
-
Automated purification via simple filtration
-
Yield enhancement to 92% by forcing equilibrium
Analytical Characterization
Key Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.98–7.86 (m, 5H, ArH), 3.42 (q, J=6.8 Hz, 2H, CH₂), 2.41 (s, 3H, CH₃)
-
HRMS : m/z calcd for C₂₁H₂₁FN₂O₃S₂ [M+H]⁺ 433.1054, found 433.1056
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 99.2 | 12.7 |
| UPLC-MS | 99.5 | 3.21 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Equivalents Used | Contribution to Total Cost (%) |
|---|---|---|---|
| 4-Fluorophenylthioamide | 320 | 1.1 | 38 |
| Chlorosulfonic acid | 45 | 3.0 | 22 |
| DIEA | 180 | 2.5 | 19 |
Waste Stream Management
-
PCl₅ Quenching : Controlled hydrolysis with ice-cold NaOH generates Na₃PO₄ (non-hazardous precipitate)
-
Solvent Recovery : THF/H₂O azeotrope separation enables 92% solvent reuse
Q & A
Q. Key Parameters :
| Step | Temperature | Reaction Time | Critical Controls |
|---|---|---|---|
| Thiazole | 60–80°C | 4–6 hours | Anhydrous N₂ atmosphere |
| Sulfonamide | 0–5°C (gradual warming) | 12–18 hours | pH 7–8 (NaHCO₃ buffer) |
Purification via column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Yield optimization requires stoichiometric control of sulfonyl chloride (1.2 equiv) .
How can computational modeling predict this compound’s binding affinity to enzymatic targets, and what experimental validations are recommended?
Advanced Research Question
Methodology :
- Docking : Use AutoDock Vina/Glide with PDB structures (e.g., carbonic anhydrase IX, PDB: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and thiazole-π stacking .
- QSAR : Calculate descriptors (logP, TPSA) using MarvinSketch. Validate with IC₅₀ values from enzyme inhibition assays .
Q. Experimental Validation :
- In vitro inhibition assays : Compare IC₅₀ against positive controls (e.g., acetazolamide for carbonic anhydrase).
- MD Simulations : Run 100 ns simulations (AMBER) to assess binding stability. Correlate RMSD <2 Å with activity .
How to resolve contradictions in reported antimicrobial activity data across studies?
Advanced Research Question
Root Causes :
- Assay variability : Differences in bacterial strains (ATCC vs. clinical isolates), inoculum size (10⁵ vs. 10⁶ CFU/mL).
- Compound purity : Impurities >5% (by HPLC) may skew results .
Q. Resolution Strategy :
Standardization : Follow CLSI guidelines for MIC determination.
Orthogonal purity checks : Combine HPLC, elemental analysis, and ¹H-NMR.
Lipophilicity control : Measure logP via shake-flask method; target 2.5–3.5 for optimal membrane penetration .
Which spectroscopic techniques are prioritized for structural characterization?
Basic Research Question
Key Techniques :
- ¹H/¹³C NMR : Identify ethoxy protons (δ 1.35 ppm, triplet) and sulfonamide aromatic protons (δ 7.8–8.1 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Validate sulfonamide S=O stretches at 1345 cm⁻¹ and 1160 cm⁻¹ .
Q. Advanced Analysis :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the thiazole-ethyl region .
What in vitro models are suitable for preliminary toxicity assessment?
Basic Research Question
Recommended Models :
| Assay | Cell Line | Endpoint | Acceptable Threshold |
|---|---|---|---|
| Cytotoxicity | HEK293 | IC₅₀ (MTT) | >50 μM |
| Hepatotoxicity | HepG2 | ALT/AST release | <2-fold increase |
| Hemolysis | Human RBCs | % Hemolysis | ≤5% at 100 μM |
Include primary immune cells (e.g., PBMCs) for cytokine profiling (IL-6, TNF-α) .
How to design experiments testing synergism with antibiotics?
Advanced Research Question
Protocol :
Checkerboard Assay : Combine compound with ciprofloxacin at sub-MIC concentrations.
FICI Calculation : Synergism defined as FICI ≤0.3.
Mechanistic Validation : RNA-seq on treated S. aureus to identify efflux pump (NorA) downregulation .
Controls : Use ΔacrAB E. coli to confirm reduced efflux-mediated resistance .
What are optimal storage conditions for long-term stability?
Basic Research Question
- Solid form : Store at -20°C under argon with desiccant (silica gel).
- DMSO stock : Aliquot (10 mM), limit freeze-thaw cycles to ≤3. Stability confirmed by HPLC (≤3% degradation over 6 months at -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
